Metoclopramide-d3

Übersicht

Beschreibung

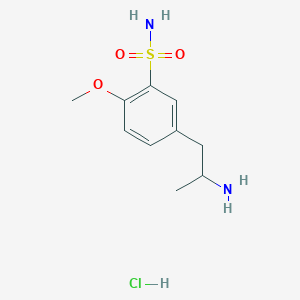

Metoclopramide-d3 is used as an internal standard for the quantification of metoclopramide . It is a dual antagonist of the serotonin (5-HT) receptor subtype 5-HT3 and dopamine D2 receptor . It also reversibly inhibits acetylcholinesterase (AChE) isolated from the human postmortem caudate nucleus . Formulations containing metoclopramide have been used in the treatment of gastroesophageal reflux disease (GERD) and diabetic gastroparesis .

Synthesis Analysis

The synthesis of Metoclopramide-d3 involves a previously published synthesis that was extensively modified in the final steps to increase the overall yield . The structure was verified by NMR and GC-MS .Molecular Structure Analysis

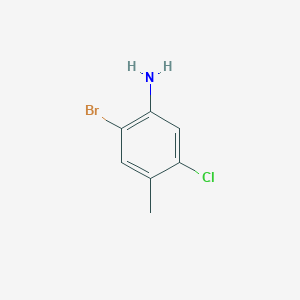

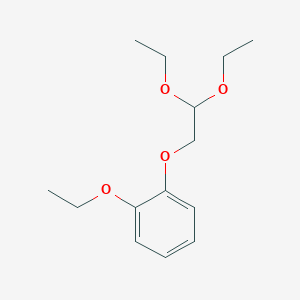

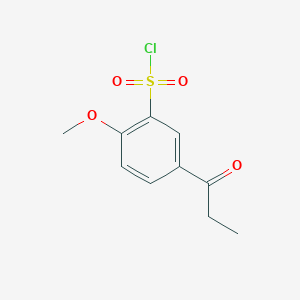

The molecular formula of Metoclopramide-d3 is C14H19ClD3N3O2 . The InChi Code is InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 .Chemical Reactions Analysis

Metoclopramide-d3 is intended for use as an internal standard for the quantification of metoclopramide by GC- or LC-MS . It is a dual antagonist of the serotonin (5-HT) receptor subtype 5-HT3 and dopamine D2 receptor .Physical And Chemical Properties Analysis

Metoclopramide-d3 is a solid substance . It is slightly soluble in chloroform and methanol . The molecular weight is 302.8 .Wissenschaftliche Forschungsanwendungen

D3 Receptor Antagonist

Metoclopramide-d3 has been studied for its potential as a D3 receptor antagonist . An SAR study was conducted on metoclopramide that incorporated a flexible scaffold for interaction with the secondary binding site of the D3 receptor . The alteration of benzamide substituents and secondary binding fragments with aryl carboxamides resulted in excellent D3 receptor affinities .

Behavioral Pharmacology Studies

The results of the study revealed that a new class of selective D3 receptor antagonists should be useful in behavioral pharmacology studies . This could potentially lead to new insights into the role of D3 receptors in behavior and cognition.

PET Radiotracer Development

The compounds developed in the study also have potential as lead compounds for PET radiotracer development . This could help in the imaging of D3 receptors in the brain, aiding in the diagnosis and treatment of neurological disorders.

Treatment of Neuropsychiatric Disorders

Targeting D2 and D3 receptors has been studied for the treatment of neuropsychiatric disorders such as schizophrenia, and substance use disorders and addiction . The preferential localization of D3 receptors in limbic regions of the human brain suggested that D3 receptors may be a suitable target for developing therapeutics for treating neuropsychiatric disorders .

Quantification of Metoclopramide

Metoclopramide-d3 is intended for use as an internal standard for the quantification of metoclopramide . This can be useful in analytical chemistry, where accurate quantification of substances is crucial.

Synthesis of Metoclopramide

Metoclopramide-d3 can also be used in the synthesis of metoclopramide . This can be useful in industrial production of the drug, as well as in research settings where metoclopramide is being studied.

Wirkmechanismus

Target of Action

Metoclopramide-d3, a deuterated form of Metoclopramide, primarily targets dopamine D2 receptors and serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of nausea, vomiting, and gastric motility .

Mode of Action

Metoclopramide-d3 acts as an antagonist at dopamine D2 and serotonin 5-HT3 receptors . By inhibiting these receptors, it prevents the transmission of signals that induce nausea and vomiting. Additionally, it enhances the response to acetylcholine in the upper gastrointestinal tract, leading to enhanced motility and accelerated gastric emptying .

Biochemical Pathways

The primary biochemical pathway involved in the action of Metoclopramide-d3 is the dopaminergic pathway . By blocking dopamine D2 receptors, Metoclopramide-d3 inhibits the effects of dopamine, a neurotransmitter that plays a key role in the regulation of nausea and vomiting. It also affects the serotonergic pathway by blocking 5-HT3 receptors, further contributing to its antiemetic effects .

Pharmacokinetics

Metoclopramide-d3 is rapidly and well absorbed from the gastrointestinal tract . It undergoes variable first-pass metabolism, with an oral bioavailability ranging from 32% to 100% . The drug is metabolized primarily through N-4 sulphate conjugation . The elimination half-life of Metoclopramide-d3 is dose-dependent, ranging from 2 to 12.5 hours . The clearance of Metoclopramide-d3 is reduced in patients with renal failure, prolonging the terminal half-life .

Result of Action

The primary result of Metoclopramide-d3’s action is the reduction of nausea and vomiting . By blocking dopamine D2 and serotonin 5-HT3 receptors, it prevents the transmission of signals that induce these symptoms. Additionally, it enhances gastric motility and accelerates gastric emptying, which can help alleviate symptoms of conditions like gastroesophageal reflux disease (GERD) and diabetic gastroparesis .

Eigenschaften

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWJBBZEZQICBI-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503914 | |

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metoclopramide-d3 | |

CAS RN |

1216522-89-2 | |

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)